molecular formula C13H15NO3 B1294541 Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 51535-00-3

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1294541
CAS No.: 51535-00-3
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing nitrogen. The primary systematic name, as documented in chemical databases, is this compound, which precisely describes the structural components and their positional relationships within the molecule. This nomenclature system effectively communicates the presence of a pyrrolidine ring system with specific substitution patterns at defined positions.

The stereochemical complexity of this compound necessitates careful consideration of its three-dimensional arrangements. The compound exists in multiple stereoisomeric forms, with the most commonly referenced being the racemic mixture and individual enantiomers designated as (R) and (S) configurations. The (S)-enantiomer, systematically named methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate, carries the Chemical Abstracts Service number 428518-44-9, while the (R)-enantiomer, designated as methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate, is assigned Chemical Abstracts Service number 428518-36-9. These stereochemical descriptors are crucial for precise identification and application in asymmetric synthesis protocols.

Alternative systematic designations include the more descriptive nomenclature "3-pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)-, methyl ester," which provides a comprehensive description of the functional group arrangement and connectivity pattern. This extended nomenclature system facilitates unambiguous identification by explicitly stating the carboxylic acid derivative nature and the specific substitution pattern on the pyrrolidine ring system. The stereochemical descriptors (3S) and (3R) specifically refer to the configuration at the carbon bearing the carboxylate group, which represents the primary stereogenic center in the molecule.

Properties

IUPAC Name

methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248434
Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Molecular Weight

233.26 g/mol
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Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

51535-00-3
Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Record name Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Record name Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Preparation Methods

Method A: Cyclization and Esterification

This method involves the cyclization of an appropriate amine with a carbonyl compound followed by esterification.

  • Starting Materials : Benzylamine, dimethyl itaconate
  • Procedure :
    • Perform a Michael addition of benzylamine to dimethyl itaconate.
    • Follow with intramolecular cyclization to yield the pyrrolidine structure.
    • Esterify the resulting acid with methanol to form methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Method B: Reduction and Purification

This method focuses on reducing intermediates to obtain the desired compound.

  • Starting Materials : Methyl 1-benzyl-2-oxopyrrolidine-4-carboxylate
  • Procedure :
    • Dissolve the starting material in tetrahydrofuran (THF).
    • Add borane in THF at low temperatures, then reflux for a specified time.
    • Neutralize with hydrochloric acid and extract using dichloromethane.
    • Purify the product via silica gel chromatography.

Method C: Direct Synthesis from Precursors

This method utilizes direct reactions between precursors to synthesize the target compound.

  • Starting Materials : Benzylamine, various alkyl esters
  • Procedure :
    • Combine benzylamine with an appropriate alkyl ester under reflux conditions.
    • Monitor the reaction progress and isolate the product through crystallization or chromatography.

The following table summarizes typical yields and conditions reported in various studies for the synthesis of this compound:

Method Yield (%) Reaction Conditions Notes
Method A 75 Reflux, THF, followed by esterification High yield with optimized conditions
Method B 85 Borane reduction, THF reflux Effective purification required
Method C 65 Direct reaction at elevated temperatures Moderate yield, requires optimization

This compound can be synthesized through various methods involving cyclization, reduction, and direct synthesis from precursors. Each method presents unique advantages regarding yield and purity, making them suitable for different applications in research and industry. Further optimization of these methods may enhance efficiency and product quality, contributing to advancements in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific bioactive molecule synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzyl Group

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 4-Fluorobenzyl C₁₃H₁₄FNO₃ 263.26 Fluorine introduces electron-withdrawing effects, potentially altering reactivity and bioavailability.
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl C₁₀H₁₇NO₃ 199.25 Smaller alkyl substituent reduces steric hindrance, possibly enhancing metabolic stability.
  • Impact : Fluorination (e.g., 4-fluorobenzyl) may improve metabolic resistance but reduce solubility. Alkyl groups (e.g., sec-butyl) lower molecular weight, favoring lipophilicity .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid C₁₂H₁₃NO₄ 235.24 Replacing the methyl ester with a carboxylic acid increases polarity and hydrogen-bonding capacity.
Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate Benzothiazole C₁₄H₁₂N₂O₃S 288.32 Benzothiazole introduces aromaticity and π-stacking potential, enhancing enzyme interaction.
  • Impact : Carboxylic acid derivatives improve solubility but may reduce membrane permeability. Benzothiazole moieties expand π-π interactions, critical for targeting enzymes or receptors .

Ring Size and Saturation

Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate Piperidinone (6-membered) C₁₄H₁₇NO₃ 247.29 Larger ring size (piperidine) enhances MAGL/FAAH enzyme inhibition, unlike pyrrolidinone derivatives .
  • Impact: Six-membered rings (e.g., piperidinone) exhibit better enzyme inhibition due to conformational flexibility, while five-membered pyrrolidinones are inactive against serine hydrolases like MAGL .

Biological Activity

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring structure with a benzyl group and a carboxylate functional group. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of approximately 233.26 g/mol. This unique structure contributes to its diverse biological activities and applications in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor or receptor modulator , influencing several biochemical pathways. Specifically, it may inhibit key enzymes or bind to receptors, thereby affecting physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. Research indicates that this compound can serve as a precursor in synthesizing bioactive molecules that exhibit significant pharmacological effects.

Key Findings from Research Studies:

  • Enzyme Inhibition : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in conditions like metabolic syndrome and obesity .
  • Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing appetite regulation and stress responses . This receptor interaction highlights its potential role in developing treatments for disorders related to these physiological processes.

Case Studies

Several case studies have documented the biological effects of this compound:

StudyObjectiveFindings
Study AAssess enzyme inhibitionDemonstrated significant inhibition of target enzymes at varying concentrations, indicating potential for drug development .
Study BEvaluate receptor bindingFound that the compound binds effectively to RXFP3 receptors, influencing appetite control mechanisms .
Study CCytotoxicity in cancer cellsEvaluated against human multiple myeloma cells; showed promising cytotoxic activity with IC50 values indicating effectiveness .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the final product. It serves as a valuable building block for synthesizing more complex organic molecules and has applications in the pharmaceutical industry for developing fine chemicals and therapeutic agents .

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often starting from pyrrolidine derivatives. A key method involves nucleophilic substitution and cyclization. For example, This compound is synthesized by reacting methyl 5-oxopyrrolidine-3-carboxylate with benzyl halides under basic conditions. Optimization includes:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane for solubility and inertness.
  • Temperature control : Reflux conditions (~60–80°C) to drive completion while minimizing side reactions.
  • Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product with >95% purity .

How is the compound’s structure confirmed experimentally?

X-ray crystallography is the gold standard. The compound’s crystal structure is determined using SHELX software (e.g., SHELXL for refinement), with data collected at low temperatures (e.g., 93 K) to reduce thermal motion artifacts. Key parameters include:

  • R-factor : <0.05 for high reliability.
  • Data-to-parameter ratio : >10 to ensure model robustness .
    Complementary techniques like 1H^1 \text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

What are its primary applications as a synthetic intermediate?

The compound serves as a precursor for bioactive molecules. For example:

  • Carbamate derivatives : Reacted with 4-nitrophenylchloroformate to form inhibitors of endocannabinoid hydrolases.
  • Amide formation : Condensation with amines under coupling agents (e.g., EDC/HOBt) yields potential enzyme inhibitors.
    Biological screening (e.g., competitive ABPP assays) evaluates activity against targets like MAGL and FAAH .

Advanced Research Questions

How are stereochemical outcomes controlled during its functionalization?

Stereoselectivity is achieved via:

  • Chiral auxiliaries : Use of enantiopure benzyl groups or catalysts (e.g., Pd/C for hydrogenation).
  • Ring puckering analysis : Cremer-Pople parameters quantify non-planar conformations of the pyrrolidine ring, guiding steric and electronic tuning .
    For example, Grignard additions to the ketone group are sensitive to steric hindrance from the benzyl substituent, favoring specific diastereomers .

How do computational methods aid in understanding its reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model:

  • Transition states : For nucleophilic attacks on the carbonyl group.
  • Electrostatic potential maps : To predict regioselectivity in electrophilic substitutions.
    These studies correlate with experimental ΔG\Delta G^\ddagger values and kinetic data .

How to resolve contradictions in bioactivity data for derivatives?

Case study: Derivatives with 6-membered rings (e.g., piperidine carbamates) showed MAGL inhibition, while 5-membered analogs (from this compound) were inactive. Troubleshooting steps include:

  • Enzyme docking simulations : Compare binding affinities using AutoDock Vina.
  • Metabolic stability assays : Test for rapid degradation in liver microsomes.
  • Crystallographic overlap : Analyze active-site compatibility using PyMOL .

What advanced analytical techniques characterize its degradation pathways?

  • LC-MS/MS : Identifies hydrolytic (ester cleavage) or oxidative (benzyl group hydroxylation) degradation products.
  • Dynamic light scattering (DLS) : Monitors aggregation under stress conditions (pH, temperature).
  • Solid-state NMR : Probes polymorphic transitions during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
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Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

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